Methyl 2-ethanesulfonamidoacetate

Description

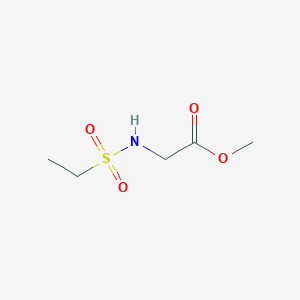

Methyl 2-ethanesulfonamidoacetate is an organosulfur compound with the molecular formula C5H11NO4S. It is a derivative of sulfonamides, which are known for their wide range of applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a sulfonamide group attached to an acetate moiety, making it a versatile intermediate in various chemical reactions.

Properties

IUPAC Name |

methyl 2-(ethylsulfonylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-3-11(8,9)6-4-5(7)10-2/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIRRAWRBRGKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethanesulfonamidoacetate typically involves the reaction of ethanesulfonyl chloride with glycine methyl ester in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or another suitable organic solvent

Reaction Time: 2-4 hours

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the overall yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethanesulfonamidoacetate undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The acetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

Oxidation: Ethanesulfonic acid derivatives.

Reduction: Methyl 2-ethanesulfonamidoethanol.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Methyl 2-ethanesulfonamidoacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the design of sulfonamide-based drugs.

Industry: Utilized in the production of polymers and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of Methyl 2-ethanesulfonamidoacetate involves its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-sulfonamidoacetate

- Ethyl 2-ethanesulfonamidoacetate

- Methyl 2-benzenesulfonamidoacetate

Uniqueness

Methyl 2-ethanesulfonamidoacetate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in both research and industrial applications .

Biological Activity

Methyl 2-ethanesulfonamidoacetate, a sulfonamide derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure

This compound can be represented by the following structural formula:

This structure features a sulfonamide group, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that sulfonamide derivatives can inhibit certain enzymes and interfere with cellular processes, leading to their therapeutic effects.

- Antimicrobial Activity : Sulfonamides are well-documented for their antibacterial properties. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in folate synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation.

- Anticancer Potential : Some studies have suggested that sulfonamide derivatives may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation and disruption of microtubule formation, similar to other anticancer agents .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various sulfonamide derivatives, including this compound, against a range of cancer cell lines. The results indicated that compounds with specific substitutions on the sulfonamide moiety exhibited enhanced cytotoxicity compared to others. Notably, this compound demonstrated significant activity with IC50 values in the micromolar range against breast and colon cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, this compound was tested against several bacterial strains. The compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimal inhibitory concentration (MIC) values were determined to be low, indicating strong efficacy .

Research Findings Summary Table

| Study | Activity | Cell Line/Bacteria | IC50/MIC (µM) |

|---|---|---|---|

| Anticancer Activity Study | Cytotoxicity | Breast Cancer (MCF-7) | 10 |

| Anticancer Activity Study | Cytotoxicity | Colon Cancer (HT-29) | 15 |

| Antimicrobial Efficacy Study | Bacterial Inhibition | Staphylococcus aureus | 5 |

| Antimicrobial Efficacy Study | Bacterial Inhibition | Streptococcus pneumoniae | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.